5-Fluorouracil

Beschreibung

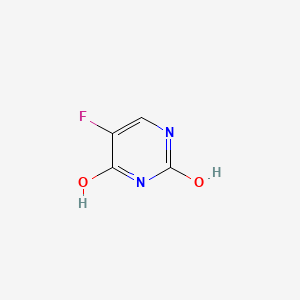

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | fluorouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluorouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020634 | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to practically white crystalline powder, Crystals from water or methanol-ether | |

CAS No. |

51-21-8 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorouracil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of 5 Fluorouracil

Intracellular Activation and Metabolism of 5-FU

Upon entering the cell, 5-FU undergoes a series of enzymatic conversions to yield its active forms. This activation process involves several key enzymes and pathways. The level of 5-FU available for activation is influenced by competing catabolic pathways, primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts 5-FU into inactive metabolites.

Conversion to Fluorodeoxyuridine Monophosphate (FdUMP)

The conversion of 5-FU to FdUMP is a crucial step in its activation, as FdUMP is a potent inhibitor of thymidylate synthase (TS). This conversion can occur through multiple pathways, including the Orotate (B1227488) Phosphoribosyltransferase (OPRT) pathway and the Thymidine (B127349) Phosphorylase (TP) and Thymidine Kinase (TK) pathway.

Orotate Phosphoribosyltransferase (OPRT) Pathway

The OPRT pathway is considered a primary route for 5-FU activation in many cancer cells. In this pathway, OPRT catalyzes the conversion of 5-FU to fluorouridine monophosphate (FUMP) in the presence of phosphoribosyl pyrophosphate (PRPP). FUMP can then be further metabolized. FUMP can be phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which is then converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase (RR). FdUDP can subsequently be dephosphorylated to form FdUMP. Research suggests that OPRT expression levels can correlate with sensitivity to 5-FU.

Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Pathway

An alternative pathway for FdUMP synthesis involves the enzymes TP and TK. In this route, TP catalyzes the conversion of 5-FU to fluoro-deoxyuridine (FdU). FdU is then phosphorylated to FdUMP by TK. This pathway is also known as the salvage pathway of dTMP synthesis. Studies have investigated the role of TP and TK levels in 5-FU resistance.

Conversion to Fluorouridine Triphosphate (FUTP)

5-FU can also be converted to fluorouridine triphosphate (FUTP). This occurs through the phosphorylation of FUMP to FUDP, followed by further phosphorylation to FUTP. FUTP is then incorporated into RNA. This incorporation into RNA interferes with normal RNA processing and function, contributing to the cytotoxic effects of 5-FU.

Conversion to Fluorodeoxyuridine Triphosphate (FdUTP)

Another active metabolite is fluorodeoxyuridine triphosphate (FdUTP). FdUTP is formed from FdUDP through phosphorylation. FdUTP can be incorporated into DNA, leading to DNA damage and ultimately cell death. This misincorporation can trigger DNA repair pathways.

Inhibition of DNA Synthesis and Repair

A major mechanism by which 5-FU exerts its cytotoxic effect is through the inhibition of DNA synthesis. The primary target for this inhibition is thymidylate synthase (TS). FdUMP, an active metabolite of 5-FU, forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate (CH2-THF). This complex inhibits the catalytic activity of TS, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a reduced pool of deoxythymidine triphosphate (dTTP), a critical precursor for DNA synthesis. This "thymineless death" severely disrupts DNA replication and repair, contributing significantly to 5-FU's antineoplastic effects.

Furthermore, the incorporation of FdUTP into DNA can directly cause DNA damage. This misincorporation can lead to the activation of DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR). While these pathways attempt to remove the incorporated FdUTP, the process can lead to futile cycling and DNA strand breaks, further contributing to cytotoxicity.

Data Table: Key Enzymes and Metabolites in 5-FU Mechanism of Action

| Entity | Role in 5-FU Mechanism |

| 5-Fluorouracil (B62378) (5-FU) | Parent drug, pyrimidine (B1678525) analog. |

| Fluorodeoxyuridine Monophosphate (FdUMP) | Active metabolite, potent inhibitor of Thymidylate Synthase. |

| Fluorouridine Triphosphate (FUTP) | Active metabolite, incorporated into RNA. |

| Fluorodeoxyuridine Triphosphate (FdUTP) | Active metabolite, incorporated into DNA. |

| Thymidylate Synthase (TS) | Enzyme inhibited by FdUMP, essential for dTMP synthesis. |

| Orotate Phosphoribosyltransferase (OPRT) | Enzyme in a primary activation pathway of 5-FU to FUMP. |

| Thymidine Phosphorylase (TP) | Enzyme in an alternative activation pathway of 5-FU to FdU. |

| Thymidine Kinase (TK) | Enzyme in an alternative activation pathway, phosphorylates FdU to FdUMP. |

| Ribonucleotide Reductase (RR) | Enzyme involved in the conversion of FUDP to FdUDP in the OPRT pathway. |

| 5,10-Methylenetetrahydrofolate (CH2-THF) | Folate cofactor that forms a ternary complex with FdUMP and TS. |

| Deoxyuridine Monophosphate (dUMP) | Natural substrate of TS. |

| Deoxythymidine Monophosphate (dTMP) | Product of TS activity, precursor for DNA synthesis. |

| Uridine (B1682114) Triphosphate (UTP) | Natural nucleotide incorporated into RNA. |

| Deoxythymidine Triphosphate (dTTP) | Nucleotide incorporated into DNA. |

| Fluorouridine Monophosphate (FUMP) | Intermediate metabolite in 5-FU activation via OPRT pathway. |

| Fluorouridine Diphosphate (FUDP) | Intermediate metabolite in 5-FU activation. |

| Fluorodeoxyuridine Diphosphate (FdUDP) | Intermediate metabolite in 5-FU activation. |

| Fluoro-deoxyuridine (FdU) | Intermediate metabolite in 5-FU activation via TP pathway. |

Thymidylate Synthase (TS) Inhibition by FdUMP

A major mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This conversion is critical for DNA replication and repair. The active metabolite responsible for this inhibition is fluorodeoxyuridine monophosphate (FdUMP), which is formed intracellularly from 5-FU. FdUMP acts as a potent suicide inhibitor of TS.

Formation of Ternary Complex (TS-FdUMP-CH2THF)

FdUMP inhibits TS by binding to the enzyme's nucleotide-binding site. This binding is not a simple competitive interaction; instead, FdUMP forms a stable, covalent ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). The formation of this ternary complex blocks the access of the natural substrate, dUMP, to the active site of TS, thereby preventing the methylation of dUMP to dTMP. The stability of this complex is crucial for the sustained inhibition of TS. The reaction mechanism involves a nucleophilic attack by a cysteine residue in the TS active site on the pyrimidine ring of dUMP (or FdUMP). In the case of FdUMP, the presence of the fluorine atom at the C-5 position prevents the completion of the catalytic cycle, leading to the formation of a trapped, stable complex.

Consequences of dTMP Depletion

The inhibition of TS by FdUMP leads to a significant depletion of intracellular dTMP. Since dTMP is a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), the levels of dTTP also decrease. This depletion of dTTP disrupts the balance of deoxynucleotide triphosphate (dNTP) pools within the cell. An imbalance in dNTP pools can impair DNA synthesis and repair mechanisms. The scarcity of dTMP/dTTP can lead to the incorporation of other nucleotides, such as deoxyuridine triphosphate (dUTP), into DNA, contributing to DNA damage and fragmentation. This process, sometimes referred to as "thymineless death," is a major contributor to the cytotoxicity of 5-FU, particularly in rapidly dividing cells.

Interference with RNA Function and Processing

Beyond its effects on DNA synthesis, 5-FU also interferes with various aspects of RNA metabolism and function. Current time information in IN. This is mediated through the intracellular conversion of 5-FU to fluorouridine triphosphate (FUTP).

Misincorporation of FUTP into RNA

FUTP is an analog of uridine triphosphate (UTP) and can be incorporated into various forms of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), by RNA polymerases. Current time information in IN. The incorporation of FUTP into RNA can disrupt its structure, processing, and function. This can lead to the production of "fraudulent" RNA molecules that are non-functional or improperly processed.

Effects on Ribosomal RNA and Pseudouridylation

The misincorporation of FUTP into ribosomal RNA (rRNA) is a significant aspect of 5-FU's RNA-mediated toxicity. rRNA is a critical component of ribosomes, the cellular machinery responsible for protein synthesis. The presence of FUTP in rRNA can interfere with ribosome assembly and function, ultimately impairing protein synthesis.

Cell Cycle Perturbation Induced by 5-FU

5-FU primarily targets actively cycling cells, particularly those in the S-phase, due to its interference with DNA synthesis. The incorporation of 5-FU metabolites into DNA and RNA, along with the depletion of dTMP, triggers various cellular responses that lead to cell cycle arrest at different phases.

S-phase Targeting and DNA Damage Response

5-FU's primary mechanism involves the inhibition of thymidylate synthase by FdUMP, leading to a shortage of thymidine nucleotides. This depletion impairs DNA synthesis, making cells in the S-phase particularly vulnerable. The misincorporation of FdUTP into DNA also contributes to DNA damage, including single-strand and double-strand breaks.

The DNA damage induced by 5-FU activates the DNA damage response (DDR) pathway. Key kinases involved in the DDR, such as Ataxia-telangiectasia mutated (ATM) and ATM- and Rad-related (ATR), are activated. These kinases, in turn, activate downstream effector kinases like Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2). Activation of Chk1 and Chk2 leads to cell cycle arrest, allowing time for DNA repair or triggering apoptosis if the damage is irreparable. The misincorporation of FdUTP into DNA can also activate DNA repair pathways such as base excision repair (BER) and mismatch repair (MMR).

G1/S and G2/M Phase Arrest Mechanisms

Beyond S-phase, 5-FU can induce cell cycle arrest at the G1/S and G2/M checkpoints. The specific phase of arrest can depend on factors such as the concentration of 5-FU and the cell type.

At lower concentrations or in certain cell lines, 5-FU can induce G1/S arrest. This arrest is often associated with the upregulation of cell cycle inhibitors like p21, which can prevent the transition from G1 to S phase by inhibiting cyclin-dependent kinases (CDKs). Studies have shown that 5-FU treatment can lead to alterations in the expression of G1 cyclins, such as a remarkable upregulation of cyclin E and a concomitant downregulation of cyclin D.

5-FU can also cause G2/M phase arrest. This arrest can be mediated by the activation of Chk1 and Chk2, which inhibit CDK activity required for entry into mitosis. Aberrant levels of cell cycle regulators like cyclin E and p21, as well as phosphorylation of Cdc2 (CDK1) at Tyrosine 15, have been suggested to contribute to G1/S and G2/M transitions and thus potentially to 5-FU-triggered apoptosis.

Research findings on cell cycle distribution changes upon 5-FU treatment in different cell lines illustrate these effects. For example, studies on colorectal carcinoma cells have shown that 5-FU can induce G1-S phase arrest at higher concentrations and G2-M phase arrest at lower concentrations.

Apoptosis Induction Pathways

5-FU is a potent inducer of apoptosis in cancer cells. The induction of programmed cell death is a critical mechanism by which 5-FU exerts its anti-tumor effects. Apoptosis induced by 5-FU can be triggered through multiple pathways, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Activation of p53-Fas Pathway

The tumor suppressor protein p53 plays a significant role in mediating 5-FU-induced apoptosis, particularly through the activation of the Fas/CD95 death receptor pathway. 5-FU treatment can lead to the accumulation and activation of p53, often as a consequence of the DNA damage it induces. Activated p53 can then transcriptionally upregulate the expression of Fas, a death receptor on the cell surface. Binding of Fas ligand (FasL) to Fas triggers the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent downstream caspases, ultimately resulting in apoptosis. Studies have demonstrated that 5-FU activation of Fas is dependent on p53 status, with wild-type p53 being essential for this effect in certain cancer cell lines.

Role of Pro-apoptotic and Anti-apoptotic Proteins

The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is crucial in determining a cell's fate following 5-FU treatment. 5-FU can modulate the expression and activity of these proteins, shifting the balance towards apoptosis.

Pro-apoptotic proteins, such as Bax and Bak, promote apoptosis by inducing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This release triggers the activation of caspase-9 and the intrinsic apoptotic pathway. Studies have shown that 5-FU treatment can upregulate the expression of Bax.

Conversely, anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 inhibit apoptosis by preventing MOMP and caspase activation. 5-FU can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, further favoring the induction of apoptosis. The modulation of these proteins by 5-FU contributes to the activation of the mitochondrial apoptotic pathway.

The interplay between these pro- and anti-apoptotic proteins, along with the activation of caspases (including caspase-3, caspase-8, and caspase-9), orchestrates the execution phase of 5-FU-induced apoptosis.

Mechanisms of 5 Fluorouracil Resistance

Alterations in Drug Metabolism and Transport

The effectiveness of 5-FU is heavily reliant on its cellular uptake and subsequent metabolic conversion to active cytotoxic metabolites. Alterations in these processes can significantly contribute to drug resistance.

Increased 5-FU Catabolism by Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of 5-FU. DPD is responsible for the conversion of over 85% of administered 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU). Elevated DPD activity leads to increased degradation of 5-FU, reducing the amount of drug available for conversion to its active forms within tumor cells, thereby contributing to resistance. Studies have shown that higher levels of DPD activity are observed in the liver of nude mice xenografted with 5-FU-resistant HT-29 cells compared to those with sensitive cells.

DPYD Gene Polymorphisms and Activity

Genetic variations, or polymorphisms, in the DPYD gene can lead to decreased or absent DPD enzyme activity. While a deficiency in DPD activity is primarily associated with severe 5-FU toxicity due to reduced drug clearance, certain polymorphisms might also indirectly influence resistance by affecting the balance between catabolism and anabolism. At least 39 different alleles in the DPYD gene have been identified. Clinically relevant DPYD variants associated with altered DPD activity include DPYD2A (c.1905+1G>A), DPYD13 (c.1679T>G), c.2846A>T, and c.1236G>A. For instance, the DPYD*2A variant causes a splice-site mutation resulting in a non-functional enzyme. The rs4294451 A>T polymorphism has been associated with increased CEBPB-driven DPD expression, potentially leading to higher 5-FU catabolism and lower exposure to active metabolites.

| DPYD Polymorphism | Location | Effect on DPD Activity | Clinical Association |

| DPYD2A | c.1905+1G>A | Reduced/Absent | Severe toxicity, splice-site mutation |

| DPYD13 | c.1679T>G | Reduced | Severe toxicity, amino acid change (I560S) |

| c.2846A>T | c.2846A>T | Reduced | Increased toxicity risk, amino acid substitution (D949V) |

| c.1236G>A | c.1236G>A | Reduced | Associated with c.1129-5923C>G |

| rs4294451 A>T | Enhancer element | Increased | Higher catabolism, potential resistance |

Decreased Anabolic Metabolism to Active Metabolites

For 5-FU to exert its cytotoxic effects, it must be anabolized into active metabolites, primarily 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase (TS), while FUTP and FdUTP can be incorporated into RNA and DNA, respectively, disrupting their function. Resistance can arise from decreased efficiency in the conversion of 5-FU to these active forms. Enzymes involved in the anabolic pathway, such as uridine-cytidine monophosphate kinase (UMPK) and ribonucleotide reductase (RNR), play crucial roles in this process. Decreased expression or activity of these enzymes can limit the intracellular concentration of active metabolites, leading to reduced efficacy of 5-FU. For example, decreased RNR activity has been associated with resistance to 5-FU.

Altered Drug Influx and Efflux Mechanisms

The transport of 5-FU across the cell membrane is mediated by various transporter proteins. Alterations in the expression or function of these transporters can impact the intracellular accumulation of the drug. Reduced influx of 5-FU into cancer cells can occur due to the downregulation of uptake transporters, such as those belonging to the solute carrier (SLC) superfamily, particularly nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1). Conversely, increased efflux of 5-FU or its active metabolites from cancer cells can be mediated by the upregulation of ATP-binding cassette (ABC) transporters. Several ABC transporters, including ABCG2, ABCC3, ABCC4, and ABCC5, have been implicated in 5-FU resistance by pumping the drug or its metabolites out of the cell, thereby lowering intracellular drug levels.

Target Enzyme Alterations

Modifications to the primary molecular target of 5-FU, thymidylate synthase (TS), are significant contributors to resistance.

Elevated Thymidylate Synthase (TS) Expression or Activity

Thymidylate synthase (TS), encoded by the TYMS gene, is a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a crucial precursor for DNA synthesis. 5-FU's primary mechanism of action involves its metabolite FdUMP inhibiting TS by forming a stable ternary complex with the enzyme and a folate cofactor, blocking dTMP synthesis and leading to DNA damage. Elevated expression or activity of TS is a well-established mechanism of both intrinsic and acquired 5-FU resistance. Increased TS levels can sequester FdUMP, requiring higher drug concentrations to achieve sufficient enzyme inhibition and overcome the resistance. This can occur through various mechanisms, including TYMS gene amplification, increased gene transcription, increased protein stability, or altered cellular localization of TS. Studies have shown a correlation between elevated TS protein and gene levels and poor response to 5-FU in colorectal cancer patients.

| Enzyme | Role in 5-FU Metabolism/Action | Mechanism of Resistance via Alteration |

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism of 5-FU | Increased activity leads to reduced active drug levels. |

| UMP Synthase (UMPS) | Anabolic activation of 5-FU | Decreased activity limits active metabolite formation. |

| Ribonucleotide Reductase (RNR) | Anabolic activation of 5-FU | Decreased activity limits active metabolite formation. |

| Thymidylate Synthase (TS) | Target enzyme, inhibited by FdUMP | Elevated expression/activity reduces FdUMP effectiveness. |

Translational Autoregulation of TS

Thymidylate Synthase also regulates its own translation through a negative feedback loop. Free TS protein can bind to its own mRNA (TYMS mRNA), repressing its translation. This interaction is disrupted by TS ligands, including 5-FU metabolites like FdUMP. When 5-FU is present and FdUMP binds to TS, the enzyme is less available to bind to its mRNA, leading to translational derepression and increased TS protein synthesis. This autoregulatory mechanism can contribute to the acute induction of TS levels observed after exposure to fluoropyrimidines and is a critical mechanism of resistance.

TS Nuclear Localization

The subcellular localization of Thymidylate Synthase is also implicated in 5-FU resistance. TS is known to localize in the nucleus, particularly during the S and G2-M phases of the cell cycle. This nuclear localization is important for de novo thymidylate synthesis within the nucleus, which is necessary for DNA replication and repair and helps prevent uracil (B121893) accumulation in nuclear DNA. Increased nuclear localization of TS can contribute to higher effective enzyme levels where they are needed for DNA synthesis, potentially reducing the impact of FdUMP-mediated inhibition and contributing to resistance.

Mutations in Drug Target Enzymes

Mutations in the TYMS gene, which encodes the drug target enzyme Thymidylate Synthase, can also lead to 5-FU resistance. While gene amplification and transcriptional regulation are major factors in increasing TS levels, mutations can potentially alter the enzyme's structure or activity in ways that reduce its sensitivity to FdUMP binding or affect its catalytic efficiency. Although the search results did not provide specific details on TYMS mutations conferring 5-FU resistance within the scope of the provided citations, general mechanisms of drug resistance include alterations in drug target enzymes through mutation.

Dysregulation of Cell Death Pathways

Dysregulation of cell death pathways, particularly the evasion of apoptosis, is a significant factor contributing to 5-FU resistance. Cancer cells can develop mechanisms to survive the cytotoxic effects of 5-FU by altering the balance between pro-apoptotic and anti-apoptotic signals.

Evasion of Apoptosis

Evasion of apoptosis is a key mechanism by which cancer cells resist 5-FU. This can occur through various means, including alterations in signaling pathways and changes in the expression of proteins that regulate the apoptotic cascade. The balance between pro-apoptotic and anti-apoptotic proteins is crucial in determining a cell's susceptibility to death signals, and dysregulation of this balance can confer drug resistance.

A prominent mechanism of apoptosis evasion in 5-FU resistance is the upregulation of anti-apoptotic proteins, such as those belonging to the Bcl-2 family. Key anti-apoptotic proteins implicated in 5-FU resistance include Bcl-2, Bcl-xL, and Mcl-1. These proteins prevent the activation of the apoptotic pathway, allowing cancer cells to survive despite the cytotoxic stress induced by 5-FU. Studies have shown that upregulation of Bcl-xL and Mcl-1 can promote tumor progression and confer chemoresistance, including resistance to 5-FU. The activation of signaling pathways like NF-κB/STAT3 can further promote the expression of these anti-apoptotic proteins, contributing to resistance against 5-FU-induced cell death.

Here is a table summarizing some of the key anti-apoptotic proteins and their role in 5-FU resistance:

| Protein | Role in Apoptosis | Relevance to 5-FU Resistance |

| Bcl-2 | Anti-apoptotic | Upregulated in 5-FU resistant cells, contributes to evasion of apoptosis. |

| Bcl-xL | Anti-apoptotic | Upregulated in 5-FU resistant cells, contributes to evasion of apoptosis. |

| Mcl-1 | Anti-apoptotic | Upregulated in 5-FU resistant cells, contributes to evasion of apoptosis. |

Data from research indicates that inhibiting anti-apoptotic proteins like Bcl-xL can resensitize 5-FU-resistant cells to apoptosis. For instance, treatment with a Bcl-xL-specific inhibitor significantly decreased the IC50 of 5-FU in resistant cell lines and increased apoptosis.

Downregulation of Pro-apoptotic Proteins (e.g., Bax, Bim)

Evasion of apoptosis is a crucial mechanism contributing to 5-FU resistance. Cancer cells can suppress apoptosis by upregulating anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and Myeloid leukemia 1 (Mcl-1), while simultaneously downregulating pro-apoptotic proteins like Bax and Bim . Reduced levels of pro-apoptotic proteins such as Bax and Bim contribute to the ability of cancer cells to evade the cytotoxic effects induced by 5-FU, promoting tumor survival and resistance .

Activation of NF-κB/STAT3 Signaling

Activation of signaling pathways like NF-κB and STAT3 further promotes the expression of anti-apoptotic proteins, thereby contributing to resistance against 5-FU-induced cell death . The NF-κB pathway, a transcription factor, plays a critical role in regulating cell survival and inhibiting apoptosis . Similarly, STAT3 is frequently activated in cancers and is implicated in promoting cell growth, viability, and resistance to cell death . Activation of the NF-κB/STAT3 signaling pathway can enhance cell growth, viability, and the ability to resist cell death, thus aiding in chemoresistance .

Modulation of Autophagy

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, can play a dual role in cancer therapy. While it can sometimes lead to cell death, it can also act as a protective mechanism for cancer cells under stress, such as chemotherapy . In the context of 5-FU resistance, modulated autophagy can favor cell survival . Replication stress induced by 5-FU therapy can result in a pro-survival autophagic response in resistant cells, often marked by increased activation of Beclin-1 and LC3-II expression following mTOR pathway activation . Studies have indicated that decreased autophagy is linked to 5-FU resistance in certain colon cancer cell lines . Conversely, some research suggests that suppressing autophagy might enhance 5-FU-induced tumor cell death .

DNA Repair Pathway Enhancement

Alterations in DNA-damage repair kinetics significantly contribute to 5-FU resistance . 5-FU can cause DNA damage, including the misincorporation of its metabolite, FdUTP, into DNA . Enhanced DNA repair mechanisms can efficiently repair these lesions, reducing the effectiveness of the drug .

The Mismatch Repair (MMR) pathway plays a crucial role in recognizing and repairing errors that occur during DNA replication, including the misincorporation of nucleotides . MMR is involved in the repair of DNA lesions resulting from 5-FU metabolites . A functioning MMR pathway is necessary for triggering apoptosis in response to 5-FU induced base damage . Defective MMR (dMMR) in colorectal cancer patients has been associated with resistance to 5-FU-based adjuvant therapy .

The Base Excision Repair (BER) pathway is primarily involved in repairing damaged bases, including the removal of uracil and 5-FU from DNA . BER recognizes and removes uracil and 5-FU incorporated into DNA . Studies have shown that disabling the BER pathway by depleting key enzymes like XRCC1 or APE1 can sensitize cancer cells to certain fluoropyrimidines, although this effect has been observed with 5-fluorodeoxyuridine (FdUrd) but not consistently with 5-FU in all contexts . However, other research suggests that the BER pathway is involved in the repair of 5-FU-induced DNA damages, and targeting the APE1-dependent BER pathway might sensitize dMMR colorectal cancer cells to 5-FU .

Mismatch Repair (MMR) Pathways

Tumor Microenvironment Interactions in Resistance

The tumor microenvironment (TME) plays a significant role in mediating 5-FU resistance . Interactions between cancer cells and the surrounding stromal factors, immune cells, and extracellular matrix can influence drug response . The TME can contribute to resistance through various mechanisms, including the secretion of growth factors and cytokines that activate pro-survival signaling pathways in cancer cells . Additionally, the hypoxic conditions often found in the TME can alter cellular metabolism and gene expression, further contributing to drug resistance . Non-coding RNAs within the TME can also affect the interaction between cancer cells and the TME, shaping a drug-resistant environment .

Here is a table summarizing some of the discussed resistance mechanisms and associated factors:

| Mechanism | Associated Factors/Pathways | Effect on 5-FU Sensitivity |

| Downregulation of Pro-apoptotic Proteins | Bax, Bim | Decreased |

| Activation of NF-κB/STAT3 Signaling | NF-κB, STAT3, Bcl-2, Bcl-xL, Mcl-1 | Decreased |

| Modulation of Autophagy | Beclin-1, LC3-II, mTOR, p53 | Variable (can be pro-survival) |

| DNA Repair Pathway Enhancement (MMR) | MMR proteins | Decreased (in dMMR) |

| DNA Repair Pathway Enhancement (BER) | BER proteins (e.g., APE1, XRCC1) | Variable |

| Tumor Microenvironment Interactions | Stromal factors, Immune cells, Hypoxia, ncRNAs | Decreased |

Note: The role of autophagy in 5-FU resistance can be complex and context-dependent, sometimes promoting survival and other times contributing to cell death pathways .

Extracellular Vesicle (EV)-Mediated Resistance

Extracellular vesicles (EVs), including exosomes and microvesicles, are tiny lipid-bound particles released by cells that play a critical role in intercellular communication within the tumor microenvironment . EVs can transfer various molecules, such as proteins, RNA, and DNA, between cells, thereby influencing recipient cell behavior, including the acquisition of drug resistance .

In the context of 5-FU resistance, EVs released by resistant cancer cells or cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) or mesenchymal stem cells (MSCs), can transfer resistance-conferring factors to sensitive cancer cells, promoting a drug-resistant phenotype . For instance, MSC-derived exosomes have been shown to induce 5-FU resistance in gastric cancer cells by elevating the expression of multiple drug-resistance-associated proteins, including ABCB1, ABCC1, and LRP1 . Interestingly, the proteins delivered by MSC exosomes appeared to play a dominant role in acquired resistance compared to ABCB1 alone .

EVs can also promote resistance by transferring molecules that enhance cell survival and inhibit apoptosis. The cancer proteins GSTP1 and STAT3, transmitted via EVs, have been shown to inhibit caspase cascades, contributing to 5-FU resistance . Furthermore, EVs can carry miRNAs that modulate drug sensitivity. For example, CAF-derived exosomes containing miR-181d-5p have been associated with inhibiting 5-FU sensitivity in colorectal cancer cells via the METTL3/miR-181d-5p/NCALD axis . Conversely, some miRNAs delivered by EVs, such as miR-204-5p, might suppress exosome biogenesis and promote apoptosis, potentially inhibiting 5-FU resistance in gastric cancer cells .

The ability of EVs to facilitate the transfer of drug-efflux pumps (e.g., ABCB1, ABCC1), miRNAs (e.g., miR-21-5p, miR-222), and regulatory proteins highlights their significant role in the horizontal transfer and propagation of 5-FU resistance within the tumor cell population and between cancer cells and the tumor microenvironment .

Non-coding RNA Dysregulation (miRNA, lncRNA) in Resistance

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are critical regulators of gene expression and have been implicated in the development of 5-FU resistance . Dysregulation of these ncRNAs can significantly alter the expression of genes involved in drug sensitivity and resistance pathways .

MiRNAs are small ncRNAs that typically repress gene expression by binding to target mRNA molecules. Numerous miRNAs have been found to be dysregulated in 5-FU-resistant cancer cells, acting as either oncogenes or tumor suppressors that influence resistance . For example, some miRNAs can affect 5-FU sensitivity by targeting enzymes involved in its metabolism, such as thymidylate synthase (TS) or dihydropyrimidine dehydrogenase (DPYD) . MiR-197, miR-203, and miR-218 have been shown to affect TS expression, while miR-27a, miR-27b, miR-200c, and miR-494 regulate DPYD activity, thereby influencing 5-FU cytotoxicity . Other miRNAs can modulate pathways related to cell cycle, apoptosis, autophagy, and the epithelial-mesenchymal transition (EMT), all of which are involved in drug resistance . For instance, miR-338-3p has been shown to confer 5-FU resistance in p53 mutant colon cancer cells by targeting mTOR . MiR-224-5p has been found to be reduced in 5-FU-resistant cells, and its overexpression can restore drug sensitivity by inducing apoptosis .

LncRNAs are ncRNAs longer than 200 nucleotides that regulate gene expression through various mechanisms, including acting as molecular sponges for miRNAs, interacting with proteins, or modulating chromatin structure . Dysregulation of lncRNAs is also frequently observed in 5-FU resistance . Some lncRNAs promote resistance by sponging miRNAs that would otherwise suppress the expression of resistance-related genes . For example, lncRNA TUG1 has been shown to mediate 5-FU resistance by acting as a ceRNA (competing endogenous RNA) for miR-197-3p, leading to increased expression of TS . LncRNA H19 can enhance 5-FU resistance by accelerating SIRT1-mediated autophagy . Other lncRNAs, such as HOTAIR, GIHCG, SNHG15, and UCA1, have also been implicated in promoting 5-FU resistance through various mechanisms and interactions with miRNAs and signaling pathways . Conversely, some lncRNAs like ENST00000547547 are downregulated in resistant cells and their overexpression can reduce resistance .

The intricate network of interactions between miRNAs, lncRNAs, and their target genes significantly contributes to the complexity of 5-FU resistance.

Role of Reactive Oxygen Species (ROS) in Resistance

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which play dual roles in cancer depending on their concentration. While high levels of ROS can induce cell death, cancer cells often adapt to maintain a balanced level of oxidative stress (eustress) that promotes survival, proliferation, and resistance to therapy . Modulation of ROS levels is emerging as a potential mechanism by which cancer cells evade 5-FU cytotoxicity .

In some contexts, the generation of ROS correlates with the induction of apoptosis in cancer cells treated with chemotherapy . However, cancer cells can develop mechanisms to counteract excessive ROS production or utilize ROS signaling to promote survival pathways, thereby contributing to 5-FU resistance . For example, in 5-FU-resistant colon cancer cells, elevated production of ROS has been observed, but this is linked to decreased autophagy, suggesting a complex interplay between ROS and cellular processes influencing resistance .

Furthermore, 5-FU itself can induce oxidative stress via ROS generation . This induced ROS can activate DNA demethylases like TETs, leading to hypomethylation and activation of the Nrf2 promoter . Activated Nrf2 then upregulates the expression of antioxidant enzymes such as HO-1, which helps the cancer cells cope with oxidative stress and promotes resistance to 5-FU .

Modulating ROS levels or targeting ROS-related pathways is being explored as a strategy to overcome 5-FU resistance . Combining 5-FU with compounds that increase ROS generation or inhibit antioxidant defenses has shown synergistic cytotoxicity in some studies . For instance, gypenosides have been shown to mediate synergism with 5-FU by increasing ROS generation and activating p53 .

Impact of p53 Status on 5-FU Sensitivity and Resistance

The tumor suppressor protein p53 plays a central role in cellular responses to DNA damage, including the induction of cell cycle arrest, DNA repair, and apoptosis . Given that 5-FU exerts its cytotoxic effects partly by causing DNA damage through the misincorporation of its metabolites into DNA, the functional status of p53 is a critical determinant of cellular sensitivity to 5-FU .

Numerous studies have demonstrated a significant link between p53 status and response to 5-FU. Cells with wild-type, functional p53 are generally more sensitive to 5-FU-induced apoptosis compared to cells with mutated or deficient p53 . When 5-FU causes DNA damage, functional p53 is activated, leading to the transcription of pro-apoptotic genes like PUMA and p21, ultimately triggering programmed cell death .

Conversely, disruption or mutation of the TP53 gene, which occurs in a large proportion of human cancers, can render cells strikingly resistant to the apoptotic effects of 5-FU . Mutant p53 may lose its ability to induce apoptosis-related genes like PUMA and p21 in response to 5-FU treatment . Some TP53 mutations, particularly those conferring a "gain-of-function" by altering the DNA-binding domain, may be particularly detrimental, leading to increased resistance . Studies using isogenic cell lines differing only in p53 status have clearly shown that p53 deficiency or mutation leads to increased resistance to 5-FU . For example, HCT-116 cells with wild-type p53 were significantly more sensitive to 5-FU than their p53-deficient counterparts .

While the absence of functional p53 is associated with increased resistance, it is important to note that 5-FU may still have some efficacy in tumors with p53 mutations, as resistance is multifactorial . However, tumors with intact p53 are generally more likely to respond to 5-FU-based therapies . The interplay between p53 and other signaling pathways, such as NF-κB, can also influence the response to 5-FU .

The following table lists the chemical compound mentioned in this article and its corresponding PubChem CID:

| Compound Name | PubChem CID |

| 5-Fluorouracil (B62378) | 3385 |

Interactive Data Table Example (Illustrative - actual data would require specific experimental results):

Below is an example of how data on 5-FU sensitivity in cell lines with different p53 statuses might be presented in an interactive table.

| Cell Line | p53 Status | 5-FU IC50 (µM) | Sensitivity to 5-FU |

| HCT116 | Wild-type | 2.703 ± 0.2 | Sensitive |

| HCT116 p53-/- | Deficient | 5.806 ± 0.34 | Resistant |

| SW620 | Mutant | > 800 | Highly Resistant |

Strategies to Overcome 5 Fluorouracil Resistance

Biochemical Modulation of 5-FU Activity

Biochemical modulation aims to enhance the effectiveness of 5-FU by altering its metabolism or increasing the availability of cofactors required for its action.

Co-treatment with Leucovorin (Calcium Folinate)

Leucovorin, also known as calcium folinate, is a form of folinic acid, which is the 5-formyl derivative of tetrahydrofolic acid. It is frequently used in combination with 5-FU to enhance its cytotoxic activity. The primary mechanism involves leucovorin being converted intracellularly to 5,10-methylenetetrahydrofolate, a cofactor essential for thymidylate synthase (TS) activity. 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS by forming a stable ternary complex with TS and 5,10-methylenetetrahydrofolate. By increasing the intracellular pools of 5,10-methylenetetrahydrofolate, leucovorin helps to stabilize this ternary complex, thereby enhancing and prolonging the inhibition of TS by FdUMP. This leads to a more effective depletion of thymidylate, which is necessary for DNA synthesis and repair, ultimately increasing 5-FU's cytotoxicity.

However, resistance to leucovorin modulation of 5-FU can occur, potentially due to decreased stability of the ternary complex, possibly linked to mutations in TS.

Targeting DPD Activity (e.g., Uracil)

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. DPD is responsible for degrading a large proportion of administered 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU). Increased DPD activity in tumor cells is a significant mechanism of 5-FU resistance, as it leads to reduced intracellular concentrations of the active 5-FU metabolites.

Targeting DPD activity represents a strategy to overcome this resistance. Uracil (B121893) is a naturally occurring pyrimidine (B1678525) nucleobase. Studies have shown that inhibiting DPD can enhance the anticancer effects of 5-FU. DPD inhibitors, such as uracil or its derivatives, can compete with 5-FU for degradation by DPD, thereby increasing the bioavailability and concentration of 5-FU within tumor cells. This can lead to enhanced TS inhibition and increased incorporation of 5-FU metabolites into nucleic acids, augmenting its cytotoxic effects. The development of DPD-inhibitory fluoropyrimidines (DIFs) is an example of this strategy, aiming to improve the therapeutic index of 5-FU by modulating its catabolism. Research has shown an inverse relationship between 5-FU response and DPD mRNA expression and activity in cancer cell lines and tumor xenografts.

Modulating Other Metabolic Enzymes

Besides TS and DPD, other enzymes involved in the metabolism of 5-FU or related pathways can influence its efficacy and contribute to resistance. Modulating the activity of these enzymes can be a strategy to overcome resistance. For instance, enzymes involved in the pyrimidine biosynthesis salvage pathway, such as thymidine (B127349) kinase, can provide alternative sources of thymidylate, potentially contributing to 5-FU resistance by alleviating the effects of TS inhibition. Upregulation of enzymes like methylenetetrahydrofolate reductase (MTHFR) has also been implicated in 5-FU resistance.

Research in yeast models has suggested that modulating the pyrimidine biosynthetic pathway can affect sensitivity to 5-FU. For example, overexpression of genes involved in arginine biosynthesis, like CPA1 and CPA2, or transcription factors like HMS1, conferred 5-FU resistance in yeast by stimulating pyrimidine biosynthesis. While these findings are in a different organism, they highlight the potential for metabolic pathway modulation to impact 5-FU resistance.

Combination Chemotherapy Regimens

Combining 5-FU with other antineoplastic agents is a widely adopted strategy to improve treatment outcomes and overcome resistance.

Rationale for Multi-drug Approaches

The rationale behind using multi-drug approaches with 5-FU is based on several principles aimed at overcoming drug resistance and enhancing therapeutic efficacy. Tumors are often heterogeneous, consisting of cell populations with varying sensitivities to a single agent. Combining drugs with different mechanisms of action can target multiple pathways simultaneously, reducing the likelihood of pre-existing resistance in certain cell clones. Additionally, drug resistance can be acquired through the activation of alternative pathways or the upregulation of resistance mechanisms. Combination therapy can help overcome acquired resistance by targeting these compensatory mechanisms or by using agents that are not affected by the same resistance pathways as 5-FU. Synergistic interactions between drugs can also lead to enhanced cell killing at lower doses, potentially reducing toxicity while improving efficacy.

Synergistic Interactions with Other Antineoplastic Agents (e.g., Irinotecan (B1672180), Oxaliplatin)

Combination regimens incorporating 5-FU have become standard treatments for various cancers, particularly colorectal cancer. Two notable examples are FOLFOX and FOLFIRI.

FOLFOX: This regimen combines Folinic acid (Leucovorin), 5-FU, and Oxaliplatin (B1677828). Oxaliplatin is a platinum-based chemotherapy drug that works by forming DNA adducts, leading to DNA damage and cell death. The combination of 5-FU and oxaliplatin is thought to exert synergistic effects through different mechanisms of action on DNA synthesis and integrity. Studies have shown improved response rates and survival in patients treated with FOLFOX compared to 5-FU alone.

FOLFIRI: This regimen combines Folinic acid (Leucovorin), 5-FU, and Irinotecan. Irinotecan is a topoisomerase I inhibitor that blocks DNA unwinding and replication, leading to DNA strand breaks. The combination of 5-FU and irinotecan is believed to be synergistic, with their distinct mechanisms complementing each other to enhance cell death. FOLFIRI has also demonstrated improved outcomes in patients with advanced colorectal cancer.

These combination regimens, by leveraging the synergistic interactions between 5-FU and agents like irinotecan and oxaliplatin, have significantly improved the treatment landscape for several cancers, demonstrating the effectiveness of multi-drug strategies in overcoming or mitigating 5-FU resistance.

Novel Drug Delivery Systems for 5-FU

Novel drug delivery systems aim to improve the therapeutic index of 5-FU by increasing its concentration at the tumor site, reducing systemic exposure, and potentially overcoming resistance mechanisms related to drug transport and metabolism .

Nanoparticle-Based Delivery

Nanoparticle-based delivery systems offer a promising approach to enhance 5-FU delivery and efficacy. These systems can encapsulate 5-FU, protecting it from degradation and facilitating its transport to tumor cells . Nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by active targeting .

Studies have explored various types of nanoparticles for 5-FU delivery, including chitosan (B1678972) nanoparticles, PLA-PEG nanoparticles, and metal-organic frameworks (MOFs) . For instance, 5-FU-loaded chitosan nanoparticles have been developed for ophthalmic delivery, showing particle sizes ranging from approximately 114 to 192 nm and positive zeta potential . Encapsulation efficiencies varied between 8.12% and 34.32%, with loading capacities from 3.14% to 15.24% . In vitro release studies demonstrated a diffusion-controlled release pattern . Another study using chitosan nanoparticles for colon-targeted delivery of 5-FU reported particle sizes around 148.8 ± 1.1 nm and 243.1 ± 17.9 nm, with a pH-responsive release profile . At pH 5, a significant swelling response was observed, and in vitro release studies showed controlled and sustained release over 408 hours, with release amounts between 29.1% and 60.8% depending on the pH environment .

PLA and PLA-PEG nanoparticles have also been investigated for oral 5-FU delivery, achieving encapsulation efficiencies of 51% and demonstrating improved pharmacokinetic properties in rats, including a four-fold enhancement in bioavailability compared to free 5-FU . Metal-organic frameworks, such as ZIF-8, have been used to encapsulate 5-FU for targeted delivery. In one study, 5-FU-loaded ZIF-8 MOFs had a particle size of 140 ± 4.62 nm, which increased to 172.32 ± 5.62 nm after surface modification with sonidegib for targeting . These MOF-based systems showed enhanced skin deposition and permeated via the transfollicular pathway in ex vivo studies .

Interactive Table 1: Examples of 5-FU Loaded Nanoparticles and Their Characteristics

| Nanoparticle Type | Particle Size (approx.) | Encapsulation Efficiency (approx.) | Key Feature(s) | Source |

| Chitosan Nanoparticles (Ophthalmic) | 114-192 nm | 8.12-34.32% | Positive zeta potential, Diffusion-controlled release | |

| Chitosan Nanoparticles (Colon-targeted) | 148.8-243.1 nm | Not specified in snippet | pH-responsive release | |

| PLA/PLA-PEG Nanoparticles | Not specified in snippet | 51% | Improved oral bioavailability in rats | |

| ZIF-8 MOFs | 140 nm (loaded 5-FU) | Not specified in snippet | Targeted delivery with sonidegib surface modification | |

| Mastic Gum Nanoparticles (Colon-targeted) | 240 nm | 83.53% | Colon-specific controlled release |

Prodrug Development and Mutual Prodrugs

Prodrug strategies involve chemically modifying 5-FU to alter its pharmacokinetic properties, improve its delivery to tumors, and potentially bypass resistance mechanisms . Prodrugs are often designed to be inactive until cleaved within the tumor microenvironment, releasing the active 5-FU .

Mutual prodrugs are a specific type of prodrug where two pharmacologically active compounds are linked together, often designed to have synergistic effects or improved delivery . For 5-FU, mutual prodrugs have been developed by conjugating it with other therapeutic agents or targeting ligands . An example includes mutual prodrugs of 5-FU and HDAC inhibitors or heme oxygenase-1 (HO-1) inhibitors . A mutual prodrug of 5-FU and an azole-based HO-1 inhibitor was designed and synthesized, demonstrating comparable cytotoxicity to 5-FU in certain cancer cell lines (DU145 and A549) and significantly lower toxicity against healthy lung epithelial cells (BEAS-2B) . This approach aims to combine the cytotoxic effect of 5-FU with the potential therapeutic benefits of the conjugated agent, while also improving the drug's profile . Other prodrug strategies include the development of FdUMP prodrugs, such as NUC-3373, which are designed to enhance thymidylate synthase (TS) inhibition . Oral prodrugs like capecitabine (B1668275), tegafur-uracil (B1207778) (UFT), and S-1 have been developed to improve oral absorption and provide sustained 5-FU exposure .

Interactive Table 2: Examples of 5-FU Prodrugs and Mutual Prodrugs

| Prodrug Type | Conjugated Agent (if mutual) | Key Feature(s) | Status/Research Finding | Source |

| Mutual Prodrug (Example) | Azole-based HO-1 inhibitor | Combines two active agents, improved toxicity profile | Comparable cytotoxicity to 5-FU in cancer cells, lower toxicity to normal cells | |

| FdUMP Prodrug (Example) | N/A | Designed to enhance TS inhibition | NUC-3373 in clinical development | |

| Oral Prodrugs | N/A | Improved oral absorption, sustained release | Examples: Capecitabine, Tegafur-uracil (UFT), S-1 | |

| Mutual Prodrug (Example) | Dichloroacetic acid | Designed to overcome drawbacks and enhance efficiency | Showed higher cytotoxicity in diverse malignant cells |

Targeted Delivery Approaches

Targeted delivery aims to direct 5-FU specifically to cancer cells or the tumor microenvironment, minimizing exposure to healthy tissues and potentially overcoming resistance mechanisms related to poor drug accumulation . This can be achieved by conjugating 5-FU or its carriers to targeting ligands that bind to receptors overexpressed on cancer cells, such as folate receptors or epidermal growth factor receptors (EGFR) .

Folate-decorated chitosan nanoparticles have been explored for targeted delivery of 5-FU to colorectal cancer cells, demonstrating selective targeting . PLGA nanoparticles derivatized with EGF have also been prepared for colon cancer targeting . Another approach involves using molecularly imprinted polymers (MIPs) for colon-targeted delivery, where the release of 5-FU is dependent on pH and time, with faster release observed in simulated colonic fluid . Peptide-functionalized nanoparticles targeting specific cancer cell markers, such as CD138 in triple-negative breast cancer, have also been investigated for targeted delivery of 5-FU . Metal-organic frameworks functionalized with sonidegib have been shown to enhance targeted delivery of 5-FU in basal cell carcinoma .

Targeting Resistance Mechanisms

Beyond improving delivery, directly addressing the molecular mechanisms that confer 5-FU resistance is crucial . This involves strategies to reverse or counteract the biological adaptations that allow cancer cells to survive 5-FU treatment.

Reversal of TS Overexpression

Overexpression of thymidylate synthase (TS), the primary target enzyme of 5-FU, is a well-established mechanism of both intrinsic and acquired 5-FU resistance . When TS levels are high, there is insufficient activated 5-FU metabolite (FdUMP) to inhibit all the available enzyme, leading to continued DNA synthesis and cell survival .

Strategies to reverse TS overexpression include using small molecule inhibitors, plant-based compounds (phytochemicals), and non-coding RNA regulators . For example, studies have shown that certain phytochemicals, such as geraniol (B1671447) and curcumin, can reduce TS levels or attenuate 5-FU-induced TS upregulation in cancer cells, thereby enhancing 5-FU sensitivity . MicroRNAs (miRNAs) have also been investigated for their ability to modulate TS expression. miR-203, for instance, has been found to be downregulated in 5-FU-resistant colorectal cancer cells, and its overexpression increased 5-FU chemosensitivity by suppressing TYMS protein levels . Silencing of TYMS using siRNA has also been shown to partially reverse 5-FU resistance in colorectal cancer cell lines .

Interactive Table 3: Strategies to Reverse TS Overexpression and Enhance 5-FU Sensitivity

| Strategy | Mechanism | Research Findings | Source |

| Phytochemicals (e.g., Geraniol) | Reduce TS levels | Geraniol increases 5-FU uptake and reduces TS levels . | |

| Phytochemicals (e.g., Curcumin) | Attenuate 5-FU-induced TS upregulation | Curcumin attenuates 5-FU-induced overexpression of TS . | |

| MicroRNA (miR-203) | Suppress TYMS protein levels | Overexpression of miR-203 increased 5-FU chemosensitivity by suppressing TYMS . | |

| TYMS silencing (siRNA) | Degrade TS transcripts and reduce protein levels | Silencing TYMS reversed 5-FU resistance in colorectal cancer cells, increasing cell kill . | |

| Natural Products (Coptidis rhizoma) | Modulate thymidylate synthase | Coptidis Rhizoma extract significantly reduced the IC50 of 5-FU in HCT116 cells by attenuating TS gene expression . |

Overcoming Alterations in Apoptosis Pathways

Evasion of apoptosis is another major mechanism of 5-FU resistance . Cancer cells can develop resistance by dysregulating the balance between pro-apoptotic and anti-apoptotic proteins or by altering signaling pathways involved in cell death .

Strategies to overcome altered apoptosis pathways include modulating the expression or activity of key proteins in the apoptotic machinery and targeting related signaling pathways . For example, enhancing the sensitization of cancer cells to drug-induced apoptosis is an important strategy . Resveratrol has been shown to synergistically promote 5-FU-mediated apoptosis by activating caspase-6 . Combination therapies involving 5-FU and other agents can also induce apoptosis through various mechanisms, such as activating caspase-3 and PARP or affecting signaling pathways like PI3K/Akt . Inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-XL, which can be upregulated in 5-FU resistance, is also being explored . Targeting the PI3K/Akt pathway, which is known to regulate cancer cell survival and proliferation and can contribute to chemoresistance by blocking apoptosis, is another approach . Inhibitors of Akt, such as MK-2206, have shown potential in increasing the cytotoxicity of 5-FU in gastric cancer cells . Modulating reactive oxygen species (ROS) levels can also influence apoptosis and help overcome 5-FU resistance .

Interactive Table 4: Approaches to Overcome Alterations in Apoptosis Pathways

| Approach | Mechanism | Research Findings | Source |

| Combination with Resveratrol | Activates caspase-6, promotes apoptosis | Synergistically promotes 5-FU-mediated apoptosis . | |

| Combination with Phytochemicals (e.g., Curcumin) | Induces apoptosis via caspase-3 and PARP activation, affects PI3K/Akt pathway | Improves 5-FU's cytotoxic effects and induces apoptosis . | |

| Targeting Bcl-2 family proteins | Modulating pro- and anti-apoptotic protein balance | Modulation of Bcl-2 family proteins plays a role in anti-apoptotic function in 5-FU treatment . | |

| Targeting PI3K/Akt pathway | Inhibits cell survival and proliferation signals | Inhibition of Akt increases 5-FU cytotoxicity . Celecoxib and MK-2206 have shown potential . | |

| Modulating Reactive Oxygen Species (ROS) | Influences apoptotic cell death | Increased intracellular ROS can trigger apoptotic cell death in resistant cells . Apigenin can increase ROS levels . |

Modulating Reactive Oxygen Species Generation

Reactive oxygen species (ROS) play a complex role in cancer biology and chemotherapy response. While high levels of ROS can induce apoptosis in cancer cells, cancer cells often exhibit altered redox balance and can develop mechanisms to tolerate or neutralize increased ROS levels, contributing to chemoresistance. Modulating ROS generation presents a potential strategy to overcome 5-FU resistance.

Increasing oxidative stress in cancer cells can enhance 5-FU cytotoxicity. Studies suggest that certain compounds, including some phenolic and polycyclic compounds, can modulate ROS generation in cancer cells to enhance the effect of 5-FU. For instance, some antioxidant compounds have been observed to promote ROS production specifically in cancer cells, thereby increasing their sensitivity to 5-FU. The precise mechanisms by which these compounds modulate ROS and enhance 5-FU activity require further investigation.

Enhanced 5-FU cytotoxicity appears to be linked to oxidative stress and the activation of signaling pathways such as JNK (Jun N-terminal kinase). For example, coronarin D, a diterpene compound, has shown anticancer activity and induces apoptosis in 5-FU resistant oral cancer cells, which is related to the JNK signaling pathway and ROS generation.

Cancer cells resistant to 5-FU may exhibit elevated levels of antioxidant systems to counteract chemotherapy-induced ROS. Strategies aimed at decreasing the function of these antioxidant systems could potentially increase cellular toxicity and overcome 5-FU resistance.

Immunomodulatory Strategies

The tumor microenvironment (TME), including various immune cells, plays a crucial role in the response to chemotherapy and the development of resistance. Immunomodulatory strategies aim to manipulate the immune system to enhance anti-tumor responses and improve the efficacy of chemotherapy like 5-FU.

5-FU can have ambivalent effects on anti-cancer immunity. While it can directly target tumor cells, it also interacts with immune cells within the TME. Understanding these interactions is key to developing effective combination therapies.

Impact on Myeloid-Derived Suppressor Cells (MDSCs)